molecular formula C15H18BrNO3 B13702238 Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate

Cat. No.: B13702238
M. Wt: 340.21 g/mol
InChI Key: QMMQKDHAUISGBK-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindolines are significant due to their presence in various natural products and their potential biological activities. This compound is of interest in organic chemistry and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The final step usually includes esterification using tert-butyl alcohol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group may play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-chloro-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
  • Tert-butyl 5-fluoro-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate
  • Tert-butyl 5-iodo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate

Uniqueness

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for studying halogen-specific interactions and reactivities .

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 5-bromo-1,1-dimethyl-3-oxoisoindole-2-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-12(18)10-8-9(16)6-7-11(10)15(17,4)5/h6-8H,1-5H3

InChI Key

QMMQKDHAUISGBK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(=O)N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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